3-Phenylpyridine
CAS No.: 1008-88-4
VCID: VC0014346
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-Phenylpyridine is classified as a phenylpyridine, belonging to the broader group of organic compounds known as pyridines and derivatives . These compounds feature a polycyclic aromatic structure, characterized by a benzene ring linked to a pyridine ring through a carbon-carbon (CC) or carbon-nitrogen (CN) bond . 3-Phenylpyridine is slightly soluble in water and exhibits strong basic properties, as indicated by its pKa value . It is found in various sources, including peppermint, sweet orange, and tea, suggesting its potential as a biomarker for the consumption of these food products . The chemical formula for 3-Phenylpyridine is C11H9N, with a molecular weight of approximately 155.2 g/mol . It has a boiling point of 272°C and a melting point between 76 and 77°C . Synonyms for 3-Phenylpyridine include 3-phenyl-pyridine and m-phenylpyridine . This compound has a range of applications, including forming complexes with gold(III), palladium(II), and platinum(II) chloride . Research also indicates its interactions with copper surfaces, as observed through Surface-enhanced Raman scattering (SERS) spectroscopy and cyclic voltammetry . Another similar chemical compound is 2-phenylpyridine, which, when reacted with iridium trichloride, undergoes cyclometallation to form a chloride-bridged complex . 3-Phenylpyridine is also used as a synthetic intermediate in various chemical processes . It should be handled with caution as it is known to be an irritant . Hazard classifications include eye and skin irritation, as well as potential respiratory system effects . |
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CAS No. | 1008-88-4 |
Product Name | 3-Phenylpyridine |
Molecular Formula | C11H9N |
Molecular Weight | 155.2 g/mol |
IUPAC Name | 3-phenylpyridine |
Standard InChI | InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H |
Standard InChIKey | HJKGBRPNSJADMB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=CC=C2 |
Synonyms | m-Phenylpyridine; β-Phenylpyridine; |
Reference | Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021 |
PubChem Compound | 13886 |
Last Modified | Sep 15 2023 |
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